1-(4-Methoxy-3,5-dinitrophenyl)adamantane
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Overview
Description
1-(4-Methoxy-3,5-dinitrophenyl)adamantane is a compound that belongs to the class of adamantane derivatives. Adamantane, a hydrocarbon with a unique cage-like structure, serves as the backbone for various functionalized derivatives. The presence of the 4-methoxy-3,5-dinitrophenyl group introduces additional chemical properties, making this compound of interest in various fields of research and application.
Preparation Methods
The synthesis of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the nitration of 1-(4-methoxyphenyl)adamantane using nitric acid and acetic acid to introduce nitro groups at the 3 and 5 positions of the phenyl ring . This reaction is carried out under controlled conditions to ensure selective nitration without affecting the adamantane framework.
Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Methoxy-3,5-dinitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include nitric acid, acetic acid, hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into binding sites of enzymes or receptors, while the functional groups on the phenyl ring can form additional interactions, such as hydrogen bonds or hydrophobic contacts . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methoxy-3,5-dinitrophenyl)adamantane can be compared with other adamantane derivatives, such as:
1-(4-Hydroxy-3,5-dinitrophenyl)adamantane: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
1-(4-Methoxyphenyl)adamantane: Lacks the nitro groups, resulting in different chemical properties and applications.
This compound-2-carboxylic acid: An additional carboxylic acid group introduces further functionalization possibilities.
Biological Activity
1-(4-Methoxy-3,5-dinitrophenyl)adamantane is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound consists of an adamantane core substituted with a methoxy group and two nitro groups on a phenyl ring. This configuration contributes to its stability and reactivity in biological systems. The adamantane structure provides a rigid framework that enhances binding interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes or receptors due to the spatial arrangement of its functional groups. The rigid adamantane framework allows for effective fit into binding sites, while the methoxy and nitro groups can participate in hydrogen bonding and hydrophobic interactions.
- Redox Activity : The nitro groups may undergo reduction to form amino groups, which can alter the compound's reactivity and interaction profile with biological macromolecules.
- Reactive Oxygen Species (ROS) Generation : The nitro groups can participate in redox reactions, potentially leading to the generation of ROS that modulate cellular pathways.
Biological Applications
This compound has several promising applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of adamantane have been shown to inhibit bacterial and fungal growth .
- Anticancer Potential : Research has indicated that adamantane derivatives possess antiproliferative activity against cancer cell lines. For example, compounds structurally related to this compound were tested against human cancer cell lines using the MTT assay, showing significant cytotoxicity at low concentrations .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various adamantane derivatives found that those with dinitrophenyl substitutions exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that similar adamantane derivatives displayed IC50 values below 10 μM, indicating potent antiproliferative effects. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Comparative Analysis
Compound | Structure | Biological Activity | Mechanism |
---|---|---|---|
This compound | Adamantane + Methoxy + Dinitro | Antimicrobial, Anticancer | Enzyme inhibition, ROS generation |
1-(4-Hydroxy-3,5-dinitrophenyl)adamantane | Adamantane + Hydroxy + Dinitro | Moderate Antimicrobial | Similar mechanisms but different reactivity |
1-(4-Methoxyphenyl)adamantane | Adamantane + Methoxy | Limited Biological Activity | Lacks nitro groups |
Properties
IUPAC Name |
1-(4-methoxy-3,5-dinitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-24-16-14(18(20)21)5-13(6-15(16)19(22)23)17-7-10-2-11(8-17)4-12(3-10)9-17/h5-6,10-12H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIWPHNBSXISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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